molecular formula C9H8F3N3O2 B15149517 N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide

N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide

Cat. No.: B15149517
M. Wt: 247.17 g/mol
InChI Key: APVANLIZYOOWCF-UHFFFAOYSA-N
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Description

N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a trifluoroacetyl group and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous monitoring can help maintain the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The hydrazinecarboxamide moiety can form stable complexes with metal ions, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylhydrazinecarboxamide: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.

    2-(trifluoroacetyl)hydrazinecarboxamide: Does not have the phenyl group, affecting its chemical properties and uses.

Uniqueness

N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide stands out due to the presence of both the trifluoroacetyl and phenyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H8F3N3O2

Molecular Weight

247.17 g/mol

IUPAC Name

1-phenyl-3-[(2,2,2-trifluoroacetyl)amino]urea

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)7(16)14-15-8(17)13-6-4-2-1-3-5-6/h1-5H,(H,14,16)(H2,13,15,17)

InChI Key

APVANLIZYOOWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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